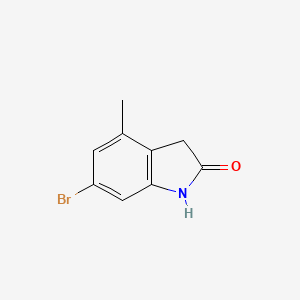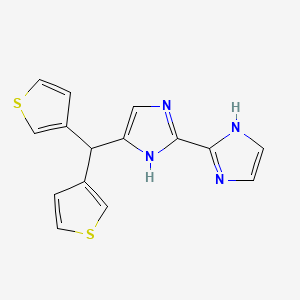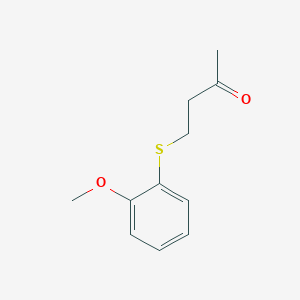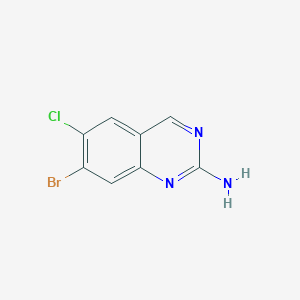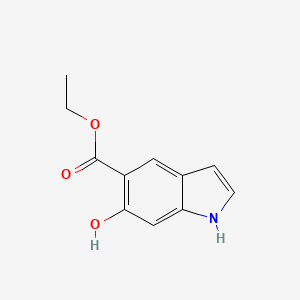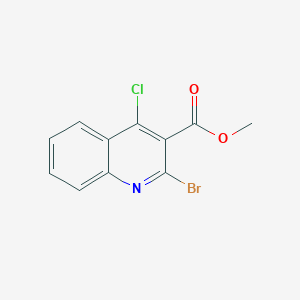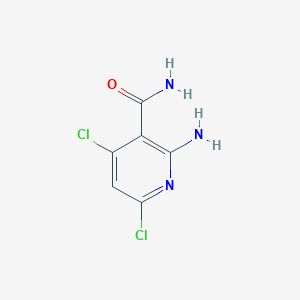
2-Amino-4,6-dichloronicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4,6-dichloronicotinamide is a chemical compound that belongs to the class of halogenated pyrimidines It is characterized by the presence of two chlorine atoms at the 4th and 6th positions and an amino group at the 2nd position on the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dichloronicotinamide typically involves the chlorination of 2-amino-4,6-dihydroxypyrimidine. The optimized procedure uses the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups to convert the 2-amino-4,6-dihydroxypyrimidine analogs to this compound in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
2-Amino-4,6-dichloronicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Reagents: Common reagents include alkoxide ions, Grignard agents, and various nucleophiles.
Conditions: Reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the substitution process.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can serve as precursors for more complex heterocyclic systems .
科学研究应用
2-Amino-4,6-dichloronicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of antiviral and anticancer agents.
Biology: The compound has been studied for its inhibitory effects on immune-activated nitric oxide production.
Materials Science:
作用机制
The exact mechanism of action of 2-Amino-4,6-dichloronicotinamide is not fully elucidated. it is known to inhibit the replication of a broad range of viruses by preventing the maturation of viral particles . This unique mechanism makes it a promising candidate for the development of new antiviral drugs.
相似化合物的比较
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Shares a similar structure but lacks the nicotinamide moiety.
2-Amino-4,6-dihydroxypyrimidine: The hydroxyl groups make it less reactive in substitution reactions compared to its dichloro counterpart.
Uniqueness
2-Amino-4,6-dichloronicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions under mild conditions and its potential as an antiviral agent set it apart from other similar compounds .
属性
分子式 |
C6H5Cl2N3O |
|---|---|
分子量 |
206.03 g/mol |
IUPAC 名称 |
2-amino-4,6-dichloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,9,11)(H2,10,12) |
InChI 键 |
IJXCAKGJXDFDFS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1Cl)N)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


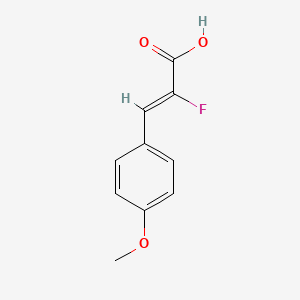
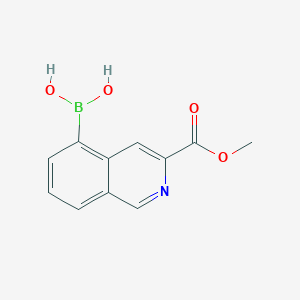
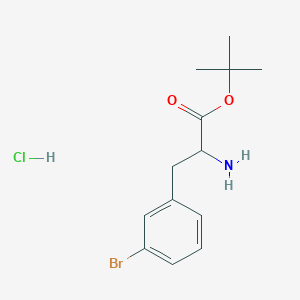
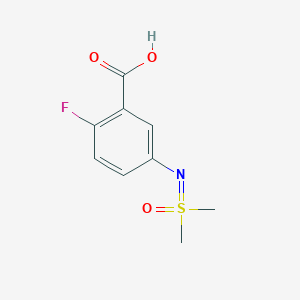

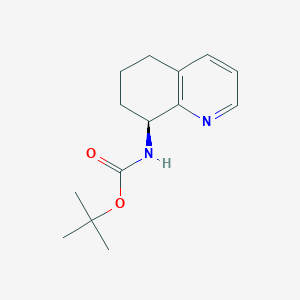
![(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)
